

Spectroscopic Profile of 2,2-Difluoroethyl p-toluenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoroethyl *p*-toluenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Difluoroethyl p-toluenesulfonate** (CAS Number: 135206-84-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,2-Difluoroethyl p-toluenesulfonate**, which has a molecular formula of $C_9H_{10}F_2O_3S$ and a molecular weight of 236.24 g/mol .[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82	d	8.3	2H, Ar-H (ortho to SO ₂)
7.38	d	8.0	2H, Ar-H (ortho to CH ₃)
5.95	tt	54.5, 3.5	1H, -CHF ₂
4.35	td	13.5, 3.5	2H, -O-CH ₂ -
2.45	s	-	3H, -CH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
145.4	Ar-C-CH ₃
132.3	Ar-C-SO ₂
130.0	Ar-CH (ortho to CH ₃)
128.0	Ar-CH (ortho to SO ₂)
113.4 (t, J = 242 Hz)	-CHF ₂
66.2 (t, J = 28 Hz)	-O-CH ₂ -
21.6	-CH ₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-124.5	dt	54.5, 13.5	-CHF ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
2980	Weak	Aliphatic C-H Stretch
1595	Medium	Aromatic C=C Stretch
1360	Strong	S=O Asymmetric Stretch
1175	Strong	S=O Symmetric Stretch
1095	Strong	C-O Stretch
1050-1250	Strong	C-F Stretch
815	Strong	p-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
236	15	[M] ⁺
173	20	[M - CHF ₂ CH ₂ O] ⁺
155	100	[CH ₃ C ₆ H ₄ SO ₂] ⁺ (p-toluenesulfonyl cation)
91	80	[C ₇ H ₇] ⁺ (tropylium cation)
65	30	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-Difluoroethyl p-toluenesulfonate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
 - A longer acquisition time and a higher number of scans are typically required compared to ^1H NMR.
- ^{19}F NMR Acquisition:
 - Acquire the spectrum using a fluorine-observe pulse sequence.
 - Set the spectral width to an appropriate range for fluorinated organic compounds.
 - Reference the spectrum to an external standard (e.g., CFCl_3 at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

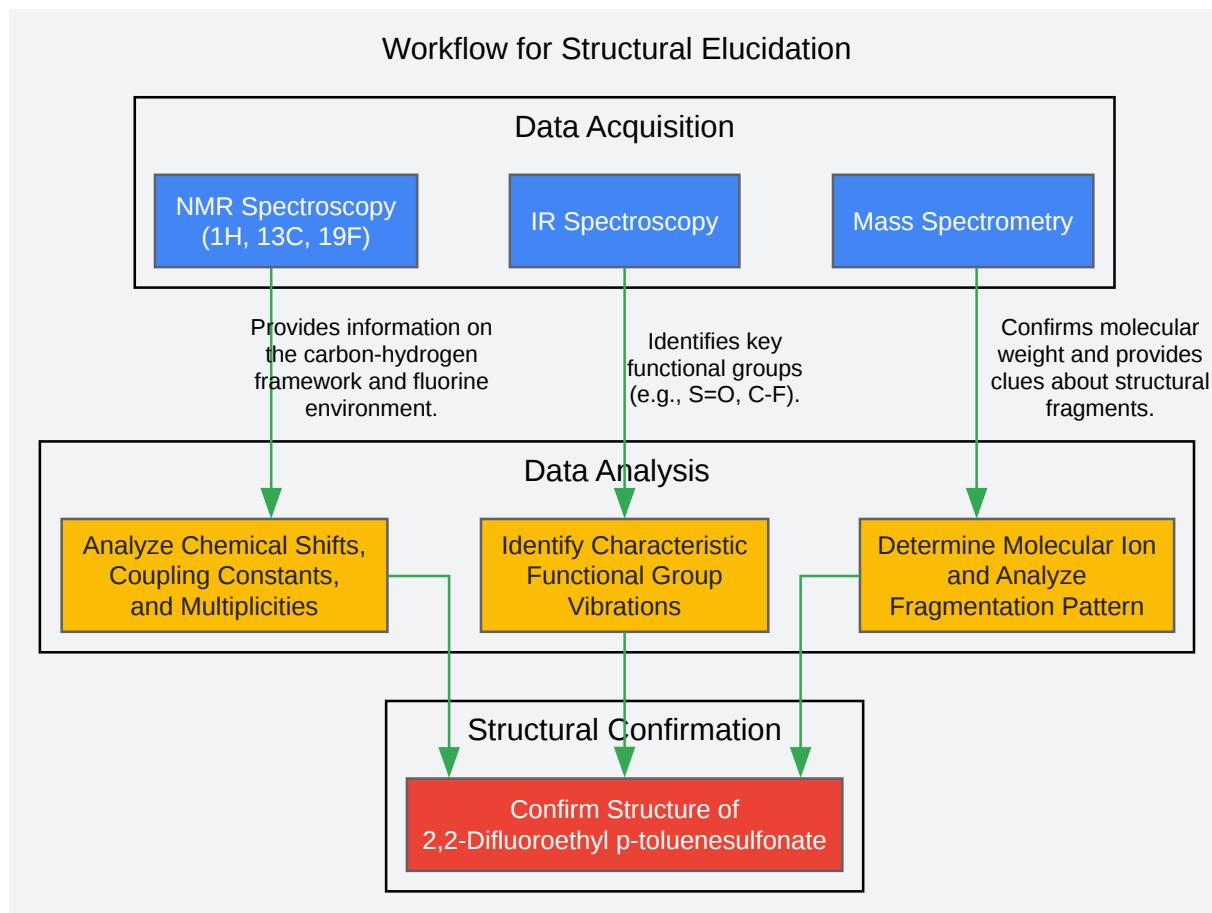
- KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI, direct infusion or injection via Gas Chromatography (GC) can be used.
- Instrumentation: Employ a mass spectrometer capable of providing the desired mass resolution and fragmentation information (e.g., a quadrupole or time-of-flight analyzer).
- Acquisition (EI mode):
 - Set the ionization energy, typically to 70 eV.
 - Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of **2,2-Difluoroethyl p-toluenesulfonate**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **2,2-Difluoroethyl p-toluenesulfonate**.

This comprehensive dataset and the accompanying protocols provide a valuable resource for researchers working with **2,2-Difluoroethyl p-toluenesulfonate**, facilitating its accurate identification and use in synthetic applications.

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